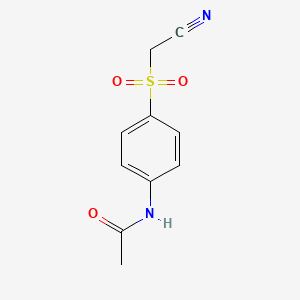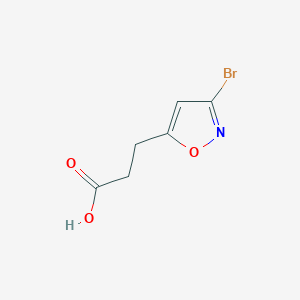
2-(1,3-dioxoisoindolin-2-il)acetonitrilo
Descripción general
Descripción
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
The exact mass of the compound (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos y Antioxidantes
Este compuesto se ha utilizado en la síntesis de análogos de 1-(1,3-dioxoisoindolin-2-il)-3-aril urea, que han mostrado resultados prometedores como agentes anticancerígenos y antioxidantes. Por ejemplo, 1-(4-Bromofenil)-3-(1,3-dioxoisoindolin-2-il)urea exhibió una actividad anticancerígena significativa contra varias líneas celulares cancerosas, incluyendo cáncer de pulmón de células no pequeñas, CNS, melanoma, renal, próstata y mama .
Evaluación Antibacteriana
Los compuestos sintetizados a partir de este producto químico se han evaluado para determinar su actividad antibacteriana superior contra tres bacterias Gram-positivas y tres Gram-negativas .
Síntesis de Reactivos Electrofílicos
Se describe una síntesis eficiente del reactivo electrofílico, - (1,3-dioxoisoindolin-2-il)‑dietil fosforotionato (SDDP). Se investigaron las aplicaciones sintéticas de SDDP donde ocurre la transferencia del grupo SP (O) (OEt) .
Síntesis Farmacéutica
Estos compuestos aromáticos, caracterizados por un núcleo de isoindolina y grupos carbonilo en las posiciones 1 y 3, han ganado una atención significativa por su posible uso en diversos campos como la síntesis farmacéutica .
Herbicidas
Los heterociclos N-isoindolina-1,3-diona, que pueden sintetizarse a partir de este compuesto, han encontrado aplicaciones en el desarrollo de herbicidas .
Colorantes y Tintes
Estos compuestos también se han utilizado en la síntesis de colorantes y tintes .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIDLYAIIARFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323370 | |
| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3842-20-4 | |
| Record name | 3842-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(CYANOMETHYL)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and what are some key structural features observed in its crystal form?
A1: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (C10H6N2O2) consists of an acetonitrile group linked to a 1H-isoindole-1,3(2H)-dione unit. In its crystal form, the molecule exhibits a dihedral angle between these two units, with values of 69.0° and 77.0° observed for the two independent molecules present within the asymmetric unit []. This structural information is crucial for understanding potential interactions with other molecules and for computational modeling studies.
Q2: How is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile utilized in chemical synthesis?
A2: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a valuable precursor in organic synthesis. Specifically, it acts as a reactant in the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione via a [2+3] cycloaddition reaction with sodium azide using the Koguro method []. This reaction highlights the compound's versatility in constructing more complex molecules with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)






![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
